(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
Description
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Properties
IUPAC Name |
[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-25-14-23-24-22(25)31(28,29)15-10-12-26(13-11-15)21(27)20-16-6-2-4-8-18(16)30-19-9-5-3-7-17(19)20/h2-9,14-15,20H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWRZUVQJIOAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20N4O6S2
- Molecular Weight : 428.48 g/mol
- IUPAC Name : 4-[4-(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl(9H-xanthen-9-yl)methanone
This molecule contains a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. In a study evaluating the antibacterial effects of triazole compounds, it was found that derivatives with electron-withdrawing groups demonstrated superior activity compared to those with electron-donating groups .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole A | 0.046 | MRSA |
| Triazole B | 0.68 | Vancomycin |
| Triazole C | 2.96 | Ciprofloxacin |
The compound's sulfonamide moiety is also known to enhance antibacterial activity by interfering with folate synthesis in bacteria .
Antifungal Activity
The compound has shown promise in antifungal applications as well. Studies have reported that several triazole derivatives possess potent antifungal effects against pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
Triazoles are recognized for their anticancer potential due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that certain triazole derivatives can effectively target cancer cell lines by disrupting microtubule formation or inducing oxidative stress within the cells .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A series of triazole derivatives were synthesized and tested for their antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazole ring significantly influenced their activity profiles, with some compounds exhibiting MIC values lower than standard antibiotics like ciprofloxacin . -
Antifungal Screening :
In another study focusing on antifungal activity, triazole derivatives were evaluated against various fungal strains. The results revealed that certain structural modifications led to enhanced potency against Candida species, highlighting the importance of the sulfonyl group in augmenting antifungal effects . -
Anticancer Studies :
A comprehensive evaluation of triazole-based compounds demonstrated their ability to inhibit proliferation in multiple cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and cancer-related targets .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole ring in this compound suggests potential efficacy against various pathogens. Studies indicate that triazoles exhibit significant antibacterial and antifungal activities due to their ability to inhibit ergosterol synthesis in fungi and affect bacterial cell wall synthesis .
Anticancer Properties
Research into similar compounds has shown that triazoles can exhibit anticancer activity by inducing apoptosis in cancer cells. The sulfonamide group may enhance this effect by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit the growth of various cancer cell lines effectively .
Central Nervous System Disorders
The piperidine component is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of piperidine can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease . The specific combination of the triazole and xanthenone structures may further enhance their neuroprotective capabilities.
Case Study 1: Antifungal Activity
A study evaluated a series of triazole derivatives for antifungal activity against Candida species. Results indicated that compounds with similar structural features to (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone exhibited significant inhibition zones against Candida albicans, suggesting potential as an antifungal agent .
Case Study 2: Anticancer Evaluation
In vitro tests on derivatives of triazoles revealed that certain analogs could induce apoptosis in breast cancer cell lines via mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Q & A
Q. What are the optimized synthetic routes for (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone, and how can reaction efficiency be improved?
Methodological Answer: Key steps include refluxing intermediates (e.g., 4-methyl-4H-1,2,4-triazole derivatives) with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol . To optimize yield, consider varying solvent polarity (e.g., toluene vs. xylene) and monitoring reaction progress via TLC or HPLC. Purification challenges, such as by-product formation during sulfonylation, can be mitigated using column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .
- FTIR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .
- NMR : Assign peaks for the xanthene aromatic protons (δ 6.8–7.5 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers evaluate the compound’s preliminary biological activity?
Methodological Answer:
- Enzyme Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
- Cellular Assays : Test cytotoxicity in HEK-293 or HeLa cells using MTT assays, ensuring proper controls (e.g., DMSO vehicle) .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. To address this:
Q. What experimental designs are suitable for studying the compound’s environmental fate and stability?
Methodological Answer: Adopt a tiered approach:
- Laboratory Studies : Assess hydrolysis/photolysis kinetics under controlled pH and UV light, using HPLC to quantify degradation products .
- Ecotoxicology : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀), referencing OECD Test Guidelines 202/201 .
- Long-Term Stability : Store samples at varying temperatures (4°C, 25°C) and analyze degradation via accelerated stability testing .
Q. How can computational modeling guide mechanistic studies of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding modes in target proteins (e.g., triazole interactions with catalytic residues) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the sulfonyl-piperidine moiety .
- QSAR : Develop models correlating substituent effects (e.g., methyl group on triazole) with bioactivity .
Q. What strategies are recommended for resolving synthetic by-products or low yields in large-scale reactions?
Methodological Answer:
- Process Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd/C) and reaction time .
- By-Product Analysis : Employ LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry .
- Scale-Up : Transition from batch to flow chemistry for improved heat transfer and reproducibility .
Q. How can researchers integrate theoretical frameworks into studies of this compound’s mechanism of action?
Methodological Answer:
- Hypothesis-Driven Design : Link triazole sulfonamide bioactivity to known enzyme inhibition mechanisms (e.g., transition-state analogs) .
- Systems Biology : Map compound interactions onto metabolic networks (e.g., KEGG pathways) using omics data .
- Risk-Benefit Analysis : Apply ecological risk assessment frameworks (e.g., EPA’s TRIAD) to balance therapeutic potential against environmental hazards .
Tables of Key Data
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 25–30 hours | ±15% | |
| Solvent (Xylene) | 10 mL/mmol | Critical | |
| Purification Method | Recrystallization | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
